N'-[(E)-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-hydroxybenzohydrazide
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Overview
Description
N-[(E)-(1-benzyl-3,5-dimethylpyrazol-4-yl)methylideneamino]-2-hydroxybenzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a benzyl group, a dimethylpyrazole ring, and a hydroxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(1-benzyl-3,5-dimethylpyrazol-4-yl)methylideneamino]-2-hydroxybenzamide typically involves a multi-step process. One common method includes the condensation reaction between 1-benzyl-3,5-dimethylpyrazole-4-carbaldehyde and 2-hydroxybenzohydrazide. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, which allows for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can streamline the production process, reducing the time and cost associated with manual synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(1-benzyl-3,5-dimethylpyrazol-4-yl)methylideneamino]-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of appropriate catalysts or solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound
Scientific Research Applications
N-[(E)-(1-benzyl-3,5-dimethylpyrazol-4-yl)methylideneamino]-2-hydroxybenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(E)-(1-benzyl-3,5-dimethylpyrazol-4-yl)methylideneamino]-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(1-benzyl-3,5-dimethylpyrazol-4-yl)methylideneamino]-2-hydroxybenzamide
- N-[(E)-(1-benzyl-3,5-dimethylpyrazol-4-yl)methylideneamino]-2-methoxybenzamide
- N-[(E)-(1-benzyl-3,5-dimethylpyrazol-4-yl)methylideneamino]-2-chlorobenzamide
Uniqueness
N-[(E)-(1-benzyl-3,5-dimethylpyrazol-4-yl)methylideneamino]-2-hydroxybenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its hydroxybenzamide moiety, in particular, contributes to its potential as a therapeutic agent and its ability to participate in a variety of chemical reactions.
Properties
Molecular Formula |
C20H20N4O2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[(E)-(1-benzyl-3,5-dimethylpyrazol-4-yl)methylideneamino]-2-hydroxybenzamide |
InChI |
InChI=1S/C20H20N4O2/c1-14-18(12-21-22-20(26)17-10-6-7-11-19(17)25)15(2)24(23-14)13-16-8-4-3-5-9-16/h3-12,25H,13H2,1-2H3,(H,22,26)/b21-12+ |
InChI Key |
WEUHPHFRRFPPON-CIAFOILYSA-N |
Isomeric SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)/C=N/NC(=O)C3=CC=CC=C3O |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)C=NNC(=O)C3=CC=CC=C3O |
solubility |
42.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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